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molecular formula C12H15NO2 B8728715 2-Pyrrolidinone, 4-(hydroxymethyl)-1-(4-methylphenyl)- CAS No. 133747-59-8

2-Pyrrolidinone, 4-(hydroxymethyl)-1-(4-methylphenyl)-

Cat. No. B8728715
M. Wt: 205.25 g/mol
InChI Key: AZLGRTUOZKHRSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05145865

Procedure details

Methyl 1-(4-tolyl)-5-oxo-3-pyrrolidinecarboxylate (46.00 g) and sodium boron hydride (5.94 g) are suspended in tetrahydrofuran (460 ml) and to the mixture is added dropwise methanol (46.2 ml) over a period of 1 hour under refluxing. The mixture is further heated for 1 hour. After cooling the reaction mixture, conc. hydrochloric acid (13.7 ml) and water (about 5 ml) are added thereto and then the mixture is concentrated under reduced pressure. Methylene chloride (400 ml) is added to the residue and the insoluble material is removed by filtration. The filtrate is washed with water (about 100 ml). The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give the desired product (39.80 g) as solid.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
5.94 g
Type
reactant
Reaction Step Two
Quantity
46.2 mL
Type
reactant
Reaction Step Three
Quantity
13.7 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
460 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:17])[CH:6]=[CH:5][C:4]([N:7]2[C:11](=[O:12])[CH2:10][CH:9]([C:13](OC)=[O:14])[CH2:8]2)=[CH:3][CH:2]=1.B.[Na].CO.Cl>O1CCCC1.O>[C:1]1([CH3:17])[CH:2]=[CH:3][C:4]([N:7]2[CH2:8][CH:9]([CH2:13][OH:14])[CH2:10][C:11]2=[O:12])=[CH:5][CH:6]=1 |f:1.2,^1:18|

Inputs

Step One
Name
Quantity
46 g
Type
reactant
Smiles
C1(=CC=C(C=C1)N1CC(CC1=O)C(=O)OC)C
Step Two
Name
Quantity
5.94 g
Type
reactant
Smiles
B.[Na]
Step Three
Name
Quantity
46.2 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
13.7 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
460 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under refluxing
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is further heated for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
are added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Methylene chloride (400 ml) is added to the residue
CUSTOM
Type
CUSTOM
Details
the insoluble material is removed by filtration
WASH
Type
WASH
Details
The filtrate is washed with water (about 100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)N1C(CC(C1)CO)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 39.8 g
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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